Cas no 201151-05-5 (5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid)

5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 5-chloro-2-methoxy-4-(1-methylethyl)-
- 5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid
-
- Inchi: 1S/C11H13ClO3/c1-6(2)7-5-10(15-3)8(11(13)14)4-9(7)12/h4-6H,1-3H3,(H,13,14)
- InChI Key: JAVRETORCXXRDH-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC(Cl)=C(C(C)C)C=C1OC
Experimental Properties
- Density: 1.216±0.06 g/cm3(Predicted)
- Boiling Point: 327.5±42.0 °C(Predicted)
- pka: 3.87±0.10(Predicted)
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-95832483-10.0g |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid |
201151-05-5 | 95% | 10.0g |
$3687.0 | 2023-02-04 | |
Enamine | BBV-95832483-5.0g |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid |
201151-05-5 | 95% | 5.0g |
$2933.0 | 2023-02-04 | |
Enamine | BBV-95832483-5g |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid |
201151-05-5 | 95% | 5g |
$2933.0 | 2023-10-28 | |
Enamine | BBV-95832483-1g |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid |
201151-05-5 | 95% | 1g |
$1117.0 | 2023-10-28 | |
Enamine | BBV-95832483-1.0g |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid |
201151-05-5 | 95% | 1.0g |
$1117.0 | 2023-02-04 | |
Enamine | BBV-95832483-2.5g |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid |
201151-05-5 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
Enamine | BBV-95832483-10g |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid |
201151-05-5 | 95% | 10g |
$3687.0 | 2023-10-28 |
5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid Related Literature
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
Additional information on 5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid
5-Chloro-2-Methoxy-4-(Propan-2-yl)Benzoic Acid: A Comprehensive Overview
5-Chloro-2-Methoxy-4-(Propan-2-yl)Benzoic Acid (CAS No. 201151-05-5) is a structurally complex organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of benzoic acids, which are aromatic carboxylic acids with a benzene ring substituted by a carboxylic acid group. The presence of chlorine, methoxy, and isopropyl groups in its structure introduces unique chemical properties and functional versatility.
The molecular formula of 5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid is C11H13ClO3. Its molecular weight is approximately 236.68 g/mol, and it exists as a white crystalline solid under standard conditions. The compound exhibits a melting point of around 180°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These physical properties make it suitable for various synthetic and analytical applications.
Recent studies have highlighted the potential of 5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-inflammatory agents. The substitution pattern on the benzene ring—specifically the chlorine at position 5, methoxy at position 2, and isopropyl at position 4—creates a unique electronic environment that enhances the compound's reactivity in various chemical transformations.
The synthesis of 5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid typically involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound.
In terms of applications, 5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid has shown promise in the pharmaceutical industry as an intermediate for drug development. Its ability to act as a chiral auxiliary in asymmetric synthesis has been extensively studied. Additionally, this compound has been investigated for its potential as an agrochemical agent, particularly in pest control applications due to its bioactive properties.
Recent research has also focused on the environmental impact of 5-chloro-2-methoxy-4-(propan-2-yL)benzoic acid. Studies have demonstrated that it undergoes rapid biodegradation under aerobic conditions, making it less persistent in the environment compared to other similar compounds. This attribute is crucial for its safe application in agricultural and industrial settings.
In conclusion, 5-chloro-2-methoxy-4-(propan=2=yl)benzoic acid (CAS No. 201151=05=5) is a versatile compound with a wide range of applications across multiple industries. Its unique chemical structure and functional groups make it an invaluable building block for advanced materials and bioactive molecules. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.
201151-05-5 (5-chloro-2-methoxy-4-(propan-2-yl)benzoic acid) Related Products
- 2224362-76-7(1-(4-Acetyl-2,2-dimethylpiperazin-1-yl)prop-2-en-1-one)
- 1261989-65-4(3-(3-Bromo-5-hydroxyphenyl)-N-tert-butylbenzenesulfonamide)
- 1343860-61-6({[4-(2-Methoxyethyl)oxan-4-yl]methyl}(methyl)amine)
- 2059999-99-2(2-(4-bromophenyl)-6-cyclobutylpyrimidin-4-ol)
- 90396-00-2(3-(4-Chlorophenyl)sulfonylpropanoic acid)
- 877239-08-2(Trityl-PEG10-Azide)
- 274920-20-6(2-hydroxy-1-(pyridin-4-yl)ethan-1-one)
- 618391-18-7(3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate)
- 1805487-26-6(2-Bromo-5-methoxyisonicotinonitrile)
- 1696138-50-7(4-methyl-2-(pent-1-yn-3-yl)aminopyrimidine-5-carboxylic acid)



